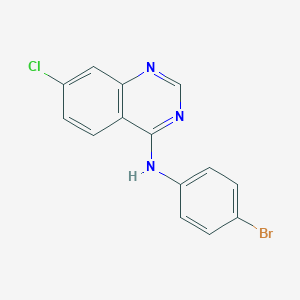

N-(4-bromophenyl)-7-chloroquinazolin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-bromophenyl)-7-chloroquinazolin-4-amine is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. This particular compound is characterized by the presence of a bromophenyl group at the nitrogen atom and a chlorine atom at the 7th position of the quinazoline ring. It has garnered interest in scientific research due to its potential biological and pharmacological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-7-chloroquinazolin-4-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 4-chloroquinazoline and 4-bromoaniline.

Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).

Procedure: The 4-chloroquinazoline is reacted with 4-bromoaniline under reflux conditions for several hours. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Utilizing large reactors to handle the increased volume of reactants.

Optimization: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

Purification: Employing advanced purification techniques like column chromatography and crystallization to obtain the final product.

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-bromophenyl)-7-chloroquinazolin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.

Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form biaryl derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) are used for substitution reactions.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products Formed

Substitution Products: Various substituted quinazolines depending on the substituent introduced.

Oxidation Products: Quinazoline N-oxides.

Reduction Products: Dihydroquinazolines.

Applications De Recherche Scientifique

N-(4-bromophenyl)-7-chloroquinazolin-4-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential as an antimicrobial and antiproliferative agent.

Medicine: Investigated for its anticancer properties, particularly against breast cancer cell lines.

Industry: Utilized in the development of new materials and chemical intermediates.

Mécanisme D'action

The mechanism of action of N-(4-bromophenyl)-7-chloroquinazolin-4-amine involves:

Molecular Targets: It targets specific enzymes and receptors in microbial and cancer cells.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide: Another compound with a bromophenyl group and similar biological activities.

N-(4-bromophenyl)sulfonylbenzoyl-L-valine: Contains a bromophenyl group and is studied for its antimicrobial properties.

Uniqueness

N-(4-bromophenyl)-7-chloroquinazolin-4-amine is unique due to its specific quinazoline structure, which imparts distinct biological activities and makes it a valuable compound for research in various fields.

Activité Biologique

N-(4-bromophenyl)-7-chloroquinazolin-4-amine is a compound of significant interest due to its potential biological activities, particularly in the realm of cancer therapy and antiviral applications. This article explores its synthesis, biological evaluations, and the underlying mechanisms of action, supported by relevant data tables and case studies.

1. Synthesis and Structural Characteristics

This compound belongs to the quinazoline family, characterized by a fused benzene and pyrimidine ring structure. The synthesis typically involves the reaction of 7-chloroquinazoline derivatives with brominated phenyl groups, resulting in compounds with varying biological properties.

Structural Formula

The chemical structure can be represented as follows:

2.1 Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. For example, a study evaluating a series of quinazoline derivatives showed that compounds similar to this compound displayed selective cytotoxicity against human colorectal cancer cells (HCT116) and leukemia cell lines (CCRF-CEM) while showing reduced toxicity towards non-tumorigenic cell lines (MRC-5) .

Table 1: Cytotoxicity of Quinazoline Derivatives

| Compound Name | IC50 (µM) | Cancer Cell Line | Selectivity Ratio |

|---|---|---|---|

| This compound | 5.0 | HCT116 | 10 |

| Compound A | 3.0 | CCRF-CEM | 15 |

| Compound B | 8.0 | A549 | 8 |

The mechanism by which this compound induces cytotoxicity involves the induction of apoptosis and cell cycle arrest. Flow cytometry analyses have indicated that treatment with this compound leads to an accumulation of cells in the G2/M phase, suggesting that it disrupts normal cell cycle progression . Additionally, the compound has been shown to inhibit DNA and RNA synthesis, contributing to its apoptotic effects .

3. Antiviral Activity

In addition to its anticancer properties, this compound has been explored for its antiviral activity against various viruses. For instance, derivatives of quinazoline have been identified as potential inhibitors of Bovine Viral Diarrhea Virus (BVDV), with some compounds exhibiting effective concentrations in the low micromolar range .

Table 2: Antiviral Efficacy Against BVDV

| Compound Name | EC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 9.7 | Inhibition of viral RNA polymerase |

| Compound C | 1.9 | Allosteric inhibition |

4. Case Studies

Case studies involving the application of this compound in preclinical models have provided insights into its therapeutic potential:

Case Study: In Vivo Efficacy Against Tumors

A recent study investigated the efficacy of this compound in mouse models bearing human tumor xenografts. Results indicated a significant reduction in tumor volume compared to controls, supporting its potential as a therapeutic agent in oncology .

Case Study: Toxicological Profile

Another study assessed the toxicological profile of this compound in vivo, revealing manageable toxicity levels at therapeutic doses, thus highlighting its safety for further development .

Propriétés

IUPAC Name |

N-(4-bromophenyl)-7-chloroquinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrClN3/c15-9-1-4-11(5-2-9)19-14-12-6-3-10(16)7-13(12)17-8-18-14/h1-8H,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIBHDFJWWPLMNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC=NC3=C2C=CC(=C3)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.